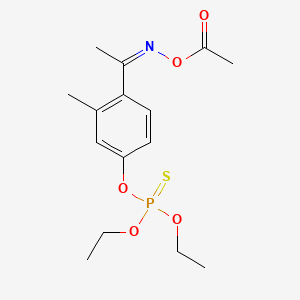
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is structurally related to other organophosphates and is recognized for its potential as an insecticide and acaricide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学研究应用
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a chemotherapeutic agent.
Industry: Employed as an insecticide and acaricide in agricultural practices
作用机制
The primary mechanism of action of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . This mechanism is similar to other organophosphates, which also target acetylcholinesterase .
相似化合物的比较
Similar Compounds
Parathion: O,O-diethyl O-(4-nitrophenyl) phosphorothioate, a widely known organophosphate insecticide.
Malathion: O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate, another organophosphate used as an insecticide.
Chlorpyrifos: O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, commonly used in agriculture.
Uniqueness
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetyloxyimino group differentiates it from other organophosphates, potentially offering unique advantages in terms of selectivity and potency .
属性
CAS 编号 |
22936-44-3 |
|---|---|
分子式 |
C15H22NO5PS |
分子量 |
359.4 g/mol |
IUPAC 名称 |
[(Z)-1-(4-diethoxyphosphinothioyloxy-2-methylphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C15H22NO5PS/c1-6-18-22(23,19-7-2)21-14-8-9-15(11(3)10-14)12(4)16-20-13(5)17/h8-10H,6-7H2,1-5H3/b16-12- |
InChI 键 |
YODNKNIGHBPBRE-VBKFSLOCSA-N |
手性 SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)/C(=N\OC(=O)C)/C)C |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)C(=NOC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















